molecular formula C11H11IN2O2 B1528269 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 1421312-23-3

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No. B1528269
M. Wt: 330.12 g/mol
InChI Key: NPLSPTWUPWXKPY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Most of the synthetic strategies, both classic and recent, for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The structure of these compounds can be modified by introducing different substituents, which can significantly affect their biological activity .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant area of research involves the synthesis of imidazo-[1,2-a]pyridine derivatives and their evaluation for antimicrobial properties. Imidazo[1,2-a]pyridine-2-carboxylic acid, ethyl esters were used as starting materials to synthesize a range of compounds, including imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, which were then tested for antimicrobial activity. This highlights the potential of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester derivatives in contributing to new antimicrobial agents (Turan-Zitouni, G., Blache, Y., & Güven, K., 2001).

Chemical Synthesis Techniques

Research has also focused on developing new methods for the synthesis of imidazo[1,2-a]pyridines, utilizing 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester as a precursor. For example, a one-pot synthesis approach has been reported, showcasing the versatility of these compounds in chemical synthesis. Such methods enable the introduction of various substituents into the imidazo[1,2-a]pyridine framework, demonstrating the compound's utility in constructing complex chemical structures (Crawforth, J., & Paoletti, M., 2009).

Advanced Organic Synthesis

Further research includes the advanced synthesis of imidazo[1,2-a]pyridines by oxidative coupling of 2-aminopyridines with β-keto esters. This synthesis approach underscores the broader chemical applicability of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester derivatives in constructing complex organic molecules. Such advancements in synthetic chemistry pave the way for the development of novel compounds with potential applications across various fields (Wang, X., Ma, L., & Yu, W., 2011).

Novel Synthetic Pathways

Research efforts have also been directed towards developing novel synthetic pathways for the production of imidazo[1,2-a]pyridine derivatives. For instance, a method was developed for the direct oxidation of methyl groups in compound precursors, highlighting innovative approaches to synthesizing these compounds. Such research not only expands the understanding of synthetic chemistry but also opens new avenues for the creation of biologically active molecules (Lifshits, A., Ostapchuk, P. N., & Brel, V. K., 2015).

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines likely involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . Additionally, new strategies for the direct functionalization of imidazo[1,2-a]pyridines are likely to be explored .

properties

IUPAC Name

ethyl 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLSPTWUPWXKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601151745
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

CAS RN

1421312-23-3
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601151745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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